5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with a similar core structure, known for their diverse biological activities.
Benzylidene derivatives: Compounds with a benzylidene group, often studied for their antimicrobial properties.
Uniqueness
5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C17H14N2OS |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5E)-5-[(2-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-11H,1H3,(H,18,19,20)/b15-11+ |
InChI Key |
WUUDNVKYHJWRAI-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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